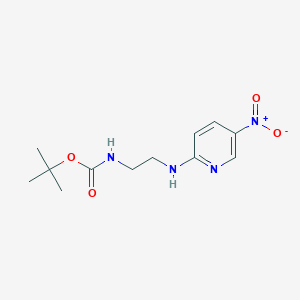
tert-Butyl (2-((5-nitropyridin-2-yl)amino)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(5-nitropyridin-2-ylamino)ethylcarbamate is a chemical compound with the molecular formula C12H18N4O4 and a molecular weight of 282.3 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a nitropyridine moiety, and an ethylcarbamate linkage. It is used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
The synthesis of tert-butyl 2-(5-nitropyridin-2-ylamino)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(5-nitropyridin-2-ylamino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(5-nitropyridin-2-ylamino)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitropyridine moiety can participate in substitution reactions with various reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
tert-Butyl 2-(5-nitropyridin-2-ylamino)ethylcarbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-nitropyridin-2-ylamino)ethylcarbamate involves its interaction with specific molecular targets and pathways. The nitropyridine moiety is known to interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 2-(5-nitropyridin-2-ylamino)ethylcarbamate can be compared with similar compounds such as:
tert-Butyl (2-(5-nitropyridin-2-yl)thio)ethylcarbamate: This compound has a similar structure but with a thioether linkage instead of an amino linkage.
tert-Butyl (2-(3-nitropyridin-2-yl)amino)ethylcarbamate: This compound has a nitro group at a different position on the pyridine ring. The uniqueness of tert-butyl 2-(5-nitropyridin-2-ylamino)ethylcarbamate lies in its specific structure, which imparts distinct reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C12H18N4O4 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
tert-butyl N-[2-[(5-nitropyridin-2-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(17)14-7-6-13-10-5-4-9(8-15-10)16(18)19/h4-5,8H,6-7H2,1-3H3,(H,13,15)(H,14,17) |
InChI Key |
YCTSWGOISLKFTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15048193.png)
![1-(butan-2-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15048204.png)
![(3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15048212.png)
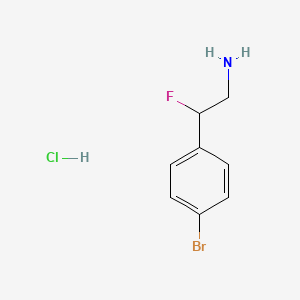
![(3R)-3-amino-3-[3-methoxy-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15048222.png)
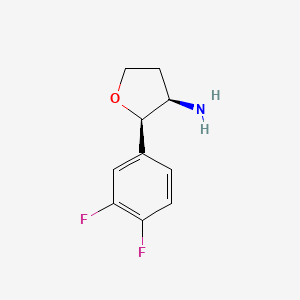
![Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B15048240.png)
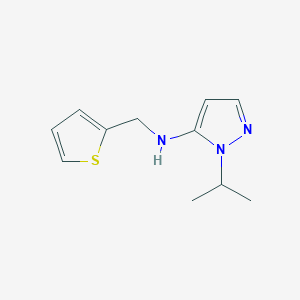
![7-Phenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15048253.png)
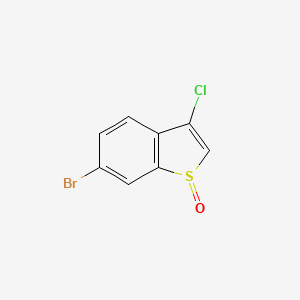
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B15048265.png)
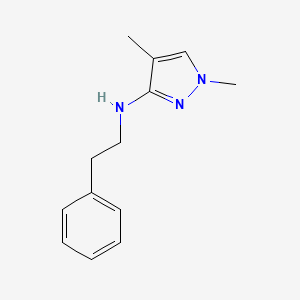
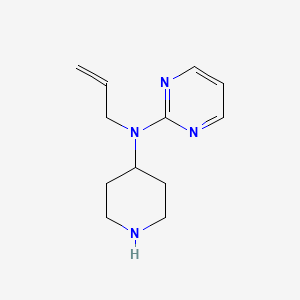
![2-chloro-5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B15048277.png)
